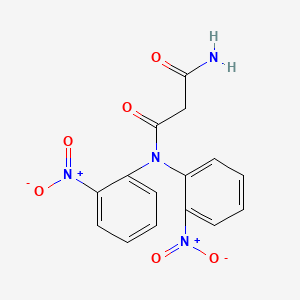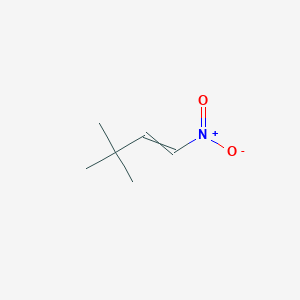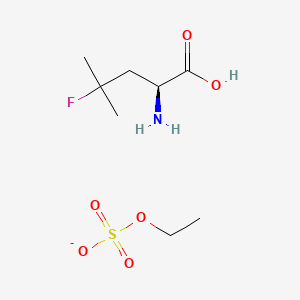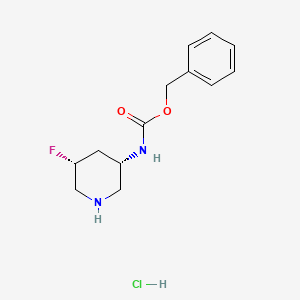
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated piperidine ring and a benzyl carbamate group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride typically involves the hydrogenation of 3,5-substituted pyridine using catalysts such as 10% Pd/C or PtO2. This process leads to the formation of the desired cis-isomer, which is then isolated and further reacted with benzyl chloroformate to form the carbamate derivative . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as alkyl halides, amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride involves its interaction with specific molecular targets. The fluorinated piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating their activity. The benzyl carbamate group may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- Benzyl ((3,5-Trans)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Chloropiperidin-3-Yl)Carbamate Hydrochloride
- Benzyl ((3,5-Cis)-5-Methylpiperidin-3-Yl)Carbamate Hydrochloride
Comparison: Benzyl ((3,5-Cis)-5-Fluoropiperidin-3-Yl)Carbamate Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C13H18ClFN2O2 |
|---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
benzyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m1./s1 |
InChI Key |
RZLXUSRNOIRNLG-LYCTWNKOSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1F)NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B11823841.png)

![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
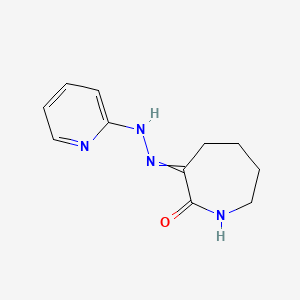
![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)
